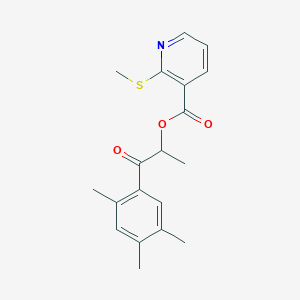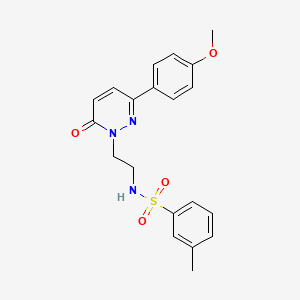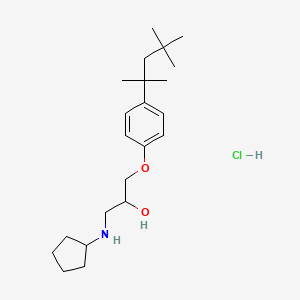![molecular formula C19H18N2O4 B2965374 4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1031956-76-9](/img/structure/B2965374.png)
4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid” is likely to be a complex organic molecule. It appears to contain a quinoline core, which is a heterocyclic aromatic organic compound. It also has a carboxylic acid group, an amino group, and methoxy groups attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. For instance, the quinoline core could potentially be synthesized from α,β-unsaturated aldehydes . The dimethoxyphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinoline core is a bicyclic structure with a benzene ring fused to a pyridine ring. The dimethoxyphenyl group would add two methoxy groups to the phenyl ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The amino group could participate in reactions such as acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the carboxylic acid group could make it acidic. The methoxy groups could potentially increase its solubility in organic solvents .科学的研究の応用
Synthesis and Derivative Studies
- Research has demonstrated the utility of derivatives of 4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid in the synthesis of complex heterocycles, such as dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines, and cinnolines, through acid cyclization of amino-substituted heterocycles (Zinchenko et al., 2009). This process showcases the compound's potential as a precursor in synthetic organic chemistry.
- Another study highlights the synthesis of novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines using 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine, pointing to the versatility of dimethoxyphenyl derivatives in generating new chemical entities with potential biological activity (Aghekyan et al., 2009).
Photolabile Protecting Groups
- The development of photolabile protecting groups for carboxylic acids, such as 8-bromo-7-hydroxyquinoline (BHQ), with greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis than other esters, illustrates the potential of quinoline derivatives in biological messenger control and in vivo applications (Fedoryak & Dore, 2002).
Antihypoxic Activity
- The synthesis of N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid demonstrated significant antihypoxic effects, indicating the utility of these derivatives in pharmacological testing as potential antioxidants (Ukrainets et al., 2014).
Metabolic Studies
- Metabolic pathway studies of HM-30181, a P-glycoprotein inhibitor derived from 4-oxo-4H-chromene-2-carboxylic acid, in rats have provided insights into the compound's biotransformation, demonstrating its potential for further pharmacokinetic and toxicological evaluation (Paek et al., 2006).
将来の方向性
作用機序
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, compounds like this can interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Quinoline derivatives have been known to be involved in a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical properties, including its solubility, stability, and size. The presence of the carboxylic acid group might affect its absorption and distribution .
Result of Action
The result of the compound’s action would depend on its specific biological targets and the pathways they are involved in. It could potentially have a wide range of effects at the molecular and cellular level .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
特性
IUPAC Name |
4-(3,5-dimethoxyanilino)-6-methylquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-4-5-16-15(6-11)17(10-18(21-16)19(22)23)20-12-7-13(24-2)9-14(8-12)25-3/h4-10H,1-3H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCBCKADFWJGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2965293.png)
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2965294.png)
![2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2965295.png)
![7-methoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2965296.png)

![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2965300.png)

![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2965304.png)

![2-({1-[3-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2965307.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2965310.png)

![N-(2-furylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2965314.png)